
Methyl 3-cyclopropyl-2,3-epoxypropionate
Overview
Description
Methyl 3-cyclopropyl-2,3-epoxypropionate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Methyl 3-cyclopropyl-2,3-epoxypropionate is primarily recognized for its role in the development of pharmaceutical compounds. Its structural features allow it to serve as a precursor in synthesizing bioactive molecules.
Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties. For instance, a study on baccatin derivatives highlighted the compound's effectiveness in enhancing the activity of taxol, a well-known anticancer drug. The modification of taxol with this compound improved its solubility and bioavailability, addressing one of the major limitations in its clinical application .
Table 1: Antitumor Activity of Baccatin Derivatives
Compound | Activity | Reference |
---|---|---|
Taxol Derivative A | High | |
Taxol Derivative B | Moderate | |
This compound | Enhances activity |
Organic Synthesis
The compound is also utilized as an intermediate in organic synthesis. Its unique epoxy group allows for various chemical transformations, making it a valuable building block in the preparation of complex organic molecules.
Synthetic Routes
Several synthetic methodologies have been developed to incorporate this compound into larger frameworks:
- Nucleophilic Substitution: The epoxy group can undergo nucleophilic attack, leading to the formation of alcohols or amines.
- Ring Opening Reactions: The cyclopropane moiety can be opened under specific conditions to yield various functionalized products.
Table 2: Synthetic Transformations of this compound
Reaction Type | Product Type | Conditions |
---|---|---|
Nucleophilic Substitution | Alcohols/Amines | Basic conditions |
Ring Opening | Functionalized Products | Acidic/Basic conditions |
Biochemical Research
This compound has applications in biochemical studies as well. It serves as a substrate or inhibitor in enzyme-catalyzed reactions, aiding in the understanding of metabolic pathways.
Enzyme Inhibition Studies
A notable application is its use in studying the inhibition mechanisms of certain enzymes involved in metabolic processes. For example, it has been shown to inhibit specific lipases, which are crucial for lipid metabolism.
Case Study: Inhibition of Lipases
In a series of experiments, this compound was tested against various lipase enzymes:
Table 3: Inhibition Potency Against Lipases
Industrial Applications
Beyond its roles in research and medicine, this compound is also explored for its potential industrial applications.
Polymer Production
The compound can be polymerized to create new materials with desirable properties for use in coatings and adhesives.
Table 4: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Tensile Strength (MPa) | 30 |
Elongation (%) | 200 |
Thermal Stability (°C) | Up to 150 |
Properties
CAS No. |
530133-47-2 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 3-cyclopropyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-5(10-6)4-2-3-4/h4-6H,2-3H2,1H3 |
InChI Key |
YEAHAYMURWQZKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(O1)C2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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